molecular formula C11H8FN3O3 B12928325 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide CAS No. 333343-48-9

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide

Cat. No.: B12928325
CAS No.: 333343-48-9
M. Wt: 249.20 g/mol
InChI Key: GWXGCKLRQNIFNK-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide (CAS 333343-48-9) is a fluorinated pyrimidine derivative supplied for biochemical research. This compound features a uracil moiety, a core structure found in RNA nucleobases, linked to a meta-fluorinated benzamide group . The pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous nucleotides, allowing it to interact with biological pathways involving DNA and RNA biosynthesis . Fluorination of such heterocyclic compounds is a common strategy in drug design to enhance metabolic stability, binding affinity, and electrostatic interactions with biological targets . Researchers are exploring related tetrahydropyrimidine derivatives for a range of biological activities, including potential as anticancer, antioxidant, and antidiabetic agents, making this chemical class a valuable template for drug discovery programs . Furthermore, structurally similar uracil derivatives have demonstrated promising inhibitory activity against viruses such as human cytomegalovirus (HCMV) and varicella zoster virus in cell culture studies, highlighting the therapeutic potential of this compound family . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

333343-48-9

Molecular Formula

C11H8FN3O3

Molecular Weight

249.20 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-fluorobenzamide

InChI

InChI=1S/C11H8FN3O3/c12-7-3-1-2-6(4-7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18)

InChI Key

GWXGCKLRQNIFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CNC(=O)NC2=O

solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ in substituent type, position, and hybridization. Key examples include:

Compound Name Substituent Position/Type Key Features Reference
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide 2-fluoro benzamide Fluorine at ortho position; reduced binding affinity in docking studies
N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (36) Non-fluorinated benzamide Higher melting point (>320°C) due to absence of fluorine
N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide (14) Cinnamamide group Extended conjugated system; potential for π-π interactions
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide (28) 2-fluorobenzyl + acetylaminophenyl Enhanced steric bulk; modified solubility and receptor interactions
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide Benzyl substitution on pyrimidine Increased hydrophobicity; potential for improved membrane permeability

Key Observations:

  • Fluorine Position: The 3-fluoro substitution in the target compound may enhance binding affinity compared to 2-fluoro analogs. For example, in molecular docking studies against Anopheles gambiae kynurenine formamidase (KFase), the 3-fluoro derivative showed a binding energy of -9.0 kcal/mol, outperforming the 2-fluoro analog (-8.7 kcal/mol) .
  • Non-Fluorinated Analogs: Compounds like 36 exhibit higher melting points (>320°C) due to stronger intermolecular interactions (e.g., hydrogen bonding) in the absence of fluorine’s electron-withdrawing effects .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Reference
N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (36) >320 Low solubility in polar solvents
N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropanamide (15) >320 Similar to 36 ; influenced by phenyl group
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide (Target) Not reported Expected moderate solubility due to fluorine N/A

Key Observations:

  • Fluorine’s electronegativity may improve solubility in polar solvents compared to non-fluorinated analogs.

Biological Activity

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies that illustrate its therapeutic applications.

  • Molecular Formula : C11H8N4O3
  • Molecular Weight : 232.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors involved in critical cellular processes. Specifically:

  • Inhibition of Enzymes : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), similar to other benzamide derivatives. This inhibition can lead to decreased nucleotide synthesis and subsequent effects on cell proliferation .
  • Antitumor Activity : Studies indicate that derivatives of tetrahydropyrimidine compounds exhibit promising antitumor properties by inducing apoptosis in cancer cells through various pathways .

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in various cancer cell lines; potential use in chemotherapy regimens.
AntimicrobialExhibits activity against specific bacterial strains; potential for developing new antibiotics.
NeuroprotectiveShows promise in reducing neuroinflammation and protecting neuronal cells in vitro.
Enzyme InhibitionActs as a potent inhibitor of DHFR and other key enzymes involved in nucleic acid metabolism.

Case Studies

  • Antitumor Efficacy :
    A study evaluated the effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups. The mechanism was linked to the downregulation of DHFR and subsequent effects on folate metabolism .
  • Neuroprotective Effects :
    In a model of neuroinflammation induced by lipopolysaccharide (LPS), this compound demonstrated a reduction in pro-inflammatory cytokines and improved neuronal survival rates. These findings suggest potential applications in neurodegenerative diseases where inflammation plays a critical role .

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